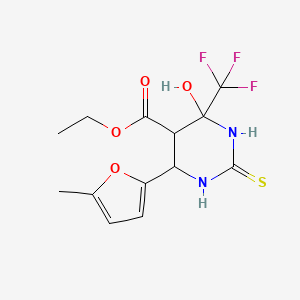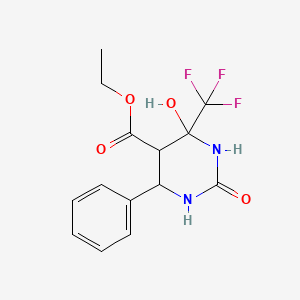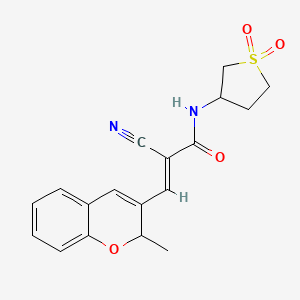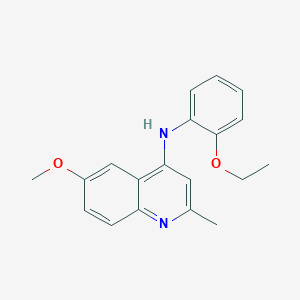![molecular formula C15H17N5O3 B11626465 N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide](/img/structure/B11626465.png)
N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy and methyl groups, and an acetylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzoic acid derivatives with appropriate acid chlorides to form substituted anthranilates, which are then cyclized to form benzoxazinones. These intermediates are further treated with ammonia to yield quinazolinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into different quinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions .
Aplicaciones Científicas De Investigación
N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the quinazoline core .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol
- 4(3H)-quinazolinone derivatives
Uniqueness
N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H17N5O3 |
|---|---|
Peso molecular |
315.33 g/mol |
Nombre IUPAC |
N-[N-acetyl-N'-(7-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C15H17N5O3/c1-8-12-6-5-11(23-4)7-13(12)19-14(16-8)20-15(17-9(2)21)18-10(3)22/h5-7H,1-4H3,(H2,16,17,18,19,20,21,22) |
Clave InChI |
LKVNIGRNLZWRCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=CC2=NC(=N1)N=C(NC(=O)C)NC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626383.png)


![2-Methoxyethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B11626400.png)
![Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11626406.png)
![2-[(1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11626407.png)

![3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11626422.png)

![3-bromo-4-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11626428.png)
![ethyl (2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11626433.png)
![N-(2,5-dimethylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B11626434.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B11626450.png)
![2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-3-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11626456.png)
